5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-8-azaspiro[35]nonane-8-carboxamide is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-8-azaspiro[3One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the metabolism of fatty acid amides . The pathways involved in its mechanism of action often include binding to the active site of the target enzyme or receptor, leading to inhibition or activation of its function .
Comparison with Similar Compounds
7-Azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but different functional groups.
1-Oxa-8-azaspiro[4.5]decane: A spirocyclic compound with a larger ring system and different functional groups.
Uniqueness: 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-oxa-8-azaspiro[3.5]nonane-8-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c9-7(11)10-4-5-12-8(6-10)2-1-3-8/h1-6H2,(H2,9,11) |
InChI Key |
YFJJYHSSBMAKGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CN(CCO2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.